3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-1H-pyrazol-4-amine
- N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
- 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-cyclopropyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the specific arrangement of its substituents, which may confer distinct biological activity and chemical reactivity compared to similar compounds. Its unique structure allows it to interact with different molecular targets and exhibit a range of biological effects .
Properties
Molecular Formula |
C13H18FN5 |
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Molecular Weight |
263.31 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H18FN5/c1-3-19-13(14)10(8-16-19)7-15-12-6-11(9-4-5-9)17-18(12)2/h6,8-9,15H,3-5,7H2,1-2H3 |
InChI Key |
NMXMJIMMIFMCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CC(=NN2C)C3CC3)F |
Origin of Product |
United States |
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